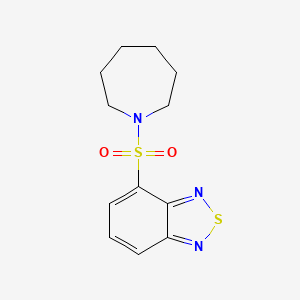![molecular formula C15H18Cl2N2O3 B5853821 ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)
ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
作用機序
The adenosine A1 receptor is coupled to a G protein that inhibits the production of cyclic AMP (cAMP) in the cell. Adenosine binding to the A1 receptor activates the G protein, which in turn inhibits the activity of adenylate cyclase, the enzyme responsible for producing cAMP. By blocking the A1 receptor, ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate can prevent this inhibitory effect and increase cAMP levels in the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various tissues. In the brain, this compound can increase the release of dopamine and acetylcholine, which are neurotransmitters involved in reward and cognition. In the heart, this compound can increase heart rate and contractility, which can be beneficial in certain pathological conditions such as heart failure. In the kidney, this compound can increase renal blood flow and glomerular filtration rate, which can be beneficial in conditions such as renal ischemia.
実験室実験の利点と制限
One of the major advantages of using ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate in scientific research is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific role of the A1 receptor in various processes without affecting other adenosine receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it difficult to achieve complete blockade of the A1 receptor in certain tissues.
将来の方向性
There are several future directions for research on ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate and adenosine A1 receptors. One area of interest is the role of the A1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Adenosine has been shown to have neuroprotective effects, and targeting the A1 receptor may be a potential therapeutic strategy for these diseases.
Another area of interest is the role of the A1 receptor in cancer. Adenosine has been shown to have both pro- and anti-tumor effects, and targeting the A1 receptor may be a potential therapeutic strategy for certain types of cancer.
Finally, there is ongoing research on the development of more potent and selective adenosine A1 receptor antagonists. These compounds may have improved efficacy and fewer side effects compared to this compound and other currently available antagonists.
Conclusion:
This compound is a selective antagonist of the adenosine A1 receptor that has been widely used in scientific research to study the role of the A1 receptor in various physiological and pathological processes. Its selectivity for the A1 receptor allows researchers to study the specific role of this receptor without affecting other adenosine receptors. While this compound has several advantages as a research tool, its relatively low potency compared to other antagonists can be a limitation. Future research on this compound and adenosine A1 receptors may lead to new insights into the role of adenosine in various diseases and the development of more potent and selective antagonists.
合成法
Ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form ethyl 3,4-dichlorophenylcarbamate. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound. The final product can be purified using column chromatography or recrystallization.
科学的研究の応用
Ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate is a widely used tool in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine is a purine nucleoside that plays a critical role in regulating cellular processes such as energy metabolism, neurotransmission, and immune response. Adenosine receptors are G protein-coupled receptors that are classified into four subtypes: A1, A2A, A2B, and A3.
This compound is a selective antagonist of the adenosine A1 receptor, which is primarily expressed in the brain, heart, and kidney. By blocking the A1 receptor, this compound can inhibit the effects of adenosine on these tissues and allow researchers to study the specific role of the A1 receptor in various processes. For example, this compound has been used to study the role of the A1 receptor in regulating blood pressure, heart rate, and myocardial infarction.
特性
IUPAC Name |
ethyl 1-[(3,4-dichlorophenyl)carbamoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-2-22-14(20)10-5-7-19(8-6-10)15(21)18-11-3-4-12(16)13(17)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQPOKMAQQMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)
![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)
![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)

![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)



